molecular formula C12H19ClN2 B1418352 1-Phenyl-2-pyrrolidinylethylamine hcl CAS No. 31788-84-8

1-Phenyl-2-pyrrolidinylethylamine hcl

Cat. No. B1418352
CAS RN: 31788-84-8
M. Wt: 226.74 g/mol
InChI Key: GWJSDZLXRREOIA-UHFFFAOYSA-N
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Description

1-Phenyl-2-pyrrolidinylethylamine HCl, also known as Phenylpiracetam, is a nootropic drug that was first developed in Russia in the 1980s. It has a molecular weight of 226.75 .


Molecular Structure Analysis

The molecular formula of 1-Phenyl-2-pyrrolidinylethylamine HCl is C12H19ClN2 . The InChI code is 1S/C12H18N2.ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,13H2;1H .


Physical And Chemical Properties Analysis

1-Phenyl-2-pyrrolidinylethylamine HCl is a pale-yellow to yellow-brown solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

NMDA Receptor Antagonists and Psychoactive Substance Analysis

1-Phenyl-2-pyrrolidinylethylamine HCl, and related substances, are part of a class that has been investigated for potential clinical applications. Some derivatives function as NMDA receptor antagonists, eliciting dissociative effects. Studies have focused on synthesizing and analyzing these compounds for better understanding of their structure and potential applications (Dybek et al., 2019).

Corrosion Inhibition

Derivatives of 1-Phenyl-2-pyrrolidinylethylamine HCl, such as 1H-pyrrole-2,5-dione derivatives, have been investigated as corrosion inhibitors for carbon steel in acidic environments. Their efficacy increases with concentration, and their adsorption on steel surfaces follows Langmuir's adsorption isotherm, indicating a chemisorption process (Zarrouk et al., 2015).

Monoamine Oxidase Inactivators

1-Phenylcyclobutylamine, a related compound, acts as a substrate and time-dependent irreversible inactivator of monoamine oxidase (MAO). It attaches to the flavin cofactor during inactivation, and its metabolites are potential radical intermediates. This highlights its role in MAO-catalyzed amine oxidations, important for understanding neurochemical processes (Silverman & Zieske, 1986).

Synthesis of γ-Amino Alcohols and Pyrrolidine Derivatives

The compound has been used in the synthesis of γ-amino alcohols and pyrrolidine derivatives, showcasing its versatility in creating complex organic molecules with multiple stereogenic centers (Wang et al., 2015).

Safety And Hazards

The safety information for 1-Phenyl-2-pyrrolidinylethylamine HCl indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJSDZLXRREOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-pyrrolidinylethylamine hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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